molecular formula C8H8O3S B6017112 (2,5-dimethyl-3-thienyl)(oxo)acetic acid

(2,5-dimethyl-3-thienyl)(oxo)acetic acid

Cat. No.: B6017112
M. Wt: 184.21 g/mol
InChI Key: CBROQZZNEVVEPQ-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-3-thienyl)(oxo)acetic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions, linked to an oxo-acetic acid moiety. The thienyl group confers unique electronic and steric characteristics, distinguishing it from phenyl or pyrazole-based analogs.

Properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBROQZZNEVVEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic/Heterocyclic Systems

(2,6-Dimethylphenyl)aminoacetic Acid (CAS 2903-48-2)
  • Structure: Contains a dimethylphenyl group attached via an amino linkage to the oxo-acetic acid core.
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)(oxo)acetic Acid
  • Structure : Features a pyrazole ring with methyl and phenyl substituents.
  • Properties: Sold commercially (Santa Cruz Biotechnology, sc-347425) with unspecified melting points .
[4-(2,5-Difluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl]acetic Acid
  • Structure : Combines a difluorophenyl-substituted thiazole ring with the oxo-acetic acid group.
  • Properties: Molecular formula C₁₁H₇F₂NO₃S; melting point 185–187°C (ethanol) .
  • Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity, which could improve pharmacokinetics compared to non-fluorinated analogs like the target compound.

Substituent Position and Functional Group Impact

(5-Methyl-2-thienyl)aminoacetic Acid
  • Structure: Includes a methyl-substituted thienyl group with an amino linker.
  • Properties: Synonym NSC151091; molecular formula C₈H₈O₃ (inferred from ) .
  • Key Differences: The amino group introduces nucleophilic reactivity, whereas the target compound’s direct thienyl-oxo linkage may favor electrophilic substitution at the thiophene ring.
2,5-Bis(benzyloxy)phenylacetic Acid
  • Structure : Benzyloxy-substituted phenyl group attached to oxo-acetic acid.
  • Properties : Melting point 163–165°C; molecular weight 363.37 g/mol (C₂₂H₁₈O₅) .
  • Key Differences : Bulky benzyloxy groups reduce solubility in aqueous media compared to the smaller methyl groups on the thienyl ring in the target compound.

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